[7-(4-chlorophenyl)-6-(methoxymethyl)-3-phenyl-1H-imidazo[1,2-b]pyrazol-2-yl](4-methylphenyl)methanone
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Overview
Description
7-(4-chlorophenyl)-6-(methoxymethyl)-3-phenyl-1H-imidazo[1,2-b]pyrazol-2-ylmethanone is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-6-(methoxymethyl)-3-phenyl-1H-imidazo[1,2-b]pyrazol-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyrazole core, followed by the introduction of the chlorophenyl, methoxymethyl, and phenyl groups through various substitution reactions. The final step involves the addition of the 4-methylphenylmethanone group under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include rigorous purification steps such as recrystallization or chromatography to achieve the required purity levels for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-6-(methoxymethyl)-3-phenyl-1H-imidazo[1,2-b]pyrazol-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structure allows for the investigation of binding affinities and mechanisms of action.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific therapeutic effects.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the exploration of new applications in fields such as electronics and materials science.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-6-(methoxymethyl)-3-phenyl-1H-imidazo[1,2-b]pyrazol-2-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in various chemical reactions.
Ginsenoside Compound K: Known for its pharmacological properties, including anti-diabetic and anti-inflammatory effects.
Uniqueness
What sets 7-(4-chlorophenyl)-6-(methoxymethyl)-3-phenyl-1H-imidazo[1,2-b]pyrazol-2-ylmethanone apart from similar compounds is its unique combination of functional groups and aromatic rings. This structure allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C27H22ClN3O2 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
[7-(4-chlorophenyl)-6-(methoxymethyl)-3-phenyl-5H-imidazo[1,2-b]pyrazol-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C27H22ClN3O2/c1-17-8-10-20(11-9-17)26(32)24-25(19-6-4-3-5-7-19)31-27(29-24)23(22(30-31)16-33-2)18-12-14-21(28)15-13-18/h3-15,30H,16H2,1-2H3 |
InChI Key |
UELIUEAADBPREO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N3C(=N2)C(=C(N3)COC)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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